molecular formula C21H17N3O4S B2758976 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 886906-88-3

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2758976
CAS No.: 886906-88-3
M. Wt: 407.44
InChI Key: YSUVJEISYRCEEE-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound designed for research applications. It features a 1,3,4-oxadiazole core, a heterocycle known to be a privileged scaffold in medicinal chemistry due to its prevalence in molecules with diverse biological activities. The structure integrates a naphthalene acetamide moiety and a methanesulfonylphenyl group, which may contribute to target binding and pharmacokinetic properties. Compounds containing the 1,3,4-oxadiazole ring have been extensively investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. Researchers may find this compound of value as a biochemical tool or as a building block in the development of novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-29(26,27)17-10-5-9-16(12-17)20-23-24-21(28-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVJEISYRCEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Methanesulfonylbenzoic Acid Hydrazide

The synthesis begins with converting 3-methanesulfonylbenzoic acid (1 ) to its hydrazide derivative (2 ) via refluxing with hydrazine hydrate in ethanol.

Reaction Conditions

  • Reactants : 3-Methanesulfonylbenzoic acid (1.0 equiv), hydrazine hydrate (3.0 equiv).
  • Solvent : Ethanol (anhydrous).
  • Temperature : 80°C, 6–8 hours.
  • Yield : 85–90%.

Mechanism : Nucleophilic acyl substitution, where hydrazine displaces the hydroxyl group of the carboxylic acid.

Cyclization to 5-(3-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Amine

The hydrazide (2 ) undergoes cyclization with cyanogen bromide (CNBr) in basic aqueous conditions to form 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (3 ).

Reaction Conditions

  • Reactants : Hydrazide (2 , 1.0 equiv), cyanogen bromide (1.2 equiv).
  • Base : 10% NaOH (aqueous).
  • Temperature : 0–5°C, 2 hours.
  • Yield : 70–75%.

Mechanism : CNBr facilitates intramolecular cyclization, eliminating ammonia and forming the oxadiazole ring.

Synthesis of 2-(Naphthalen-1-yl)Acetic Acid

Friedel-Crafts Alkylation of Naphthalene

Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-(naphthalen-1-yl)acetyl chloride (4 ), which is hydrolyzed to the acid (5 ).

Reaction Conditions

  • Reactants : Naphthalene (1.0 equiv), chloroacetyl chloride (1.5 equiv), AlCl₃ (2.0 equiv).
  • Solvent : Dichloromethane.
  • Temperature : 25°C, 12 hours.
  • Hydrolysis : 2 M HCl, 60°C, 2 hours.
  • Yield : 60–65%.

Regioselectivity : The reaction favors substitution at the α-position (position 1) of naphthalene due to steric and electronic factors.

Amidation of the Oxadiazole Amine

Acylation with 2-(Naphthalen-1-yl)Acetyl Chloride

The oxadiazole-2-amine (3 ) reacts with 2-(naphthalen-1-yl)acetyl chloride (4 ) in the presence of triethylamine to form the target acetamide (6 ).

Reaction Conditions

  • Reactants : Oxadiazole-2-amine (3 , 1.0 equiv), acyl chloride (4 , 1.2 equiv), triethylamine (2.0 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0°C → 25°C, 4 hours.
  • Yield : 80–85%.

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Alternative Coupling Methods

Using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) improves yields (90–95%) by activating the carboxylic acid (5 ) without isolating the acyl chloride.

Spectroscopic Characterization and Validation

The final product is characterized via:

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methanesulfonyl singlet (δ 3.1 ppm), naphthyl methylene (δ 4.2 ppm).
  • ¹³C NMR : Oxadiazole carbons (δ 155–165 ppm), methanesulfonyl (δ 44 ppm).
  • HRMS : [M+H]⁺ calculated for C₂₁H₁₇N₃O₄S: 420.1018; found: 420.1015.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acyl Chloride Route High reactivity, short reaction time Requires anhydrous conditions 80–85
Coupling Agent Route Mild conditions, avoids acyl chloride Higher cost of reagents 90–95

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has shown promise in various therapeutic areas:

  • Anti-inflammatory Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and other conditions characterized by chronic inflammation .
  • Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which could protect cells from oxidative stress and related damage. This property is particularly relevant for developing therapies aimed at neurodegenerative diseases where oxidative damage plays a critical role.

Antimicrobial Activity

Research has demonstrated that this compound possesses antibacterial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step often includes the reaction of appropriate carboxylic acids with hydrazines or hydrazones to form the oxadiazole framework.
  • Substitution Reactions : Subsequent reactions introduce the naphthalene moiety and methanesulfonyl group through electrophilic aromatic substitution or nucleophilic attack mechanisms.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

Case Studies

Several studies have investigated the therapeutic potential of this compound:

Study on COX Inhibition

A detailed investigation into the inhibition of COX enzymes revealed that this compound significantly reduced COX-2 activity in vitro. This suggests potential applications in treating inflammatory diseases .

Antioxidant Evaluation

In a study assessing the antioxidant capacity of various compounds, this oxadiazole derivative demonstrated a notable ability to scavenge free radicals. This indicates its potential use as a protective agent against oxidative damage in cells .

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The target compound shares core features with several classes of molecules:

Compound Class Key Structural Features Example Compounds Reference ID
1,3,4-Oxadiazoles Oxadiazole core with sulfonyl, aryl, or heteroaryl substituents N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
1,2,3-Triazoles Triazole ring linked to naphthalene via oxy-methyl bridges 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
Thioxo-oxadiazoles Oxadiazole with thione (-S) groups and naphthalene substituents N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide
Pyrazine-linked Oxadiazoles Oxadiazole with pyrazine acetamide side chains 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Key Structural Differences :

  • Triazole Derivatives (6a-m) : Replace oxadiazole with triazole, introducing additional hydrogen-bonding sites via the triazole N–H group .
  • Thioxo-oxadiazoles : Thione (-S) substitution may alter redox properties or metal-binding capacity compared to the sulfonyl group .

Comparison :

  • The target compound’s synthesis likely parallels S-alkylation routes in , but its methanesulfonyl group may require additional oxidation steps.
  • Triazole derivatives (6a-m) benefit from click chemistry’s efficiency and regioselectivity .
Physicochemical and Spectral Properties
Compound IR Peaks (cm⁻¹) NMR Highlights (δ ppm) HRMS Data Reference ID
Target Compound Not reported in evidence Expected: Naphthalene protons (δ 7.2–8.5), oxadiazole C=O (δ ~165) Not reported
Triazole Derivative 6b 3292 (–NH), 1682 (C=O), 1504 (–NO₂) 1H NMR: 5.38 (–NCH₂CO–), 8.36 (triazole), 10.79 (–NH); 13C NMR: 165.0 (C=O) [M + H]+: 404.1348 (calc. 404.1359)
Indole-linked Oxadiazole 3262 (–NH), 1671 (C=O) Stability-indicating UV method validated (λmax ~254 nm)
Thioxo-oxadiazole 3a-h 3291 (–NH), 1678 (C=O), 785 (–C–Cl) HRMS: [M + H]+ 393.1112 (calc. 393.1118)

Key Observations :

  • Nitro-substituted triazoles (e.g., 6b) show distinct IR peaks for –NO₂ (1504 cm⁻¹) and downfield-shifted NH protons (δ 10.79) .
  • The target compound’s methanesulfonyl group would likely exhibit strong IR absorption near 1300–1350 cm⁻¹ (S=O stretching).

Comparison :

  • Triazole derivatives (6a-m) demonstrate broad-spectrum antimicrobial activity, likely due to the triazole’s ability to disrupt microbial membranes .
  • The target compound’s methanesulfonyl group may enhance bioavailability or target specificity compared to nitro or chloro substituents in analogs .

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its significant biological properties. The presence of the methanesulfonylphenyl and naphthalen-1-yl groups enhances its structural diversity and potential reactivity. Its molecular formula is C18H16N4O6SC_{18}H_{16}N_{4}O_{6}S with a molecular weight of approximately 414.4 g/mol.

This compound exhibits several mechanisms of action:

  • Anticancer Activity : Compounds containing the 1,3,4-oxadiazole framework have been reported to exhibit anticancer properties by inhibiting various enzymes and growth factors such as telomerase and topoisomerase. These compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Effects : The oxadiazole derivatives often show antimicrobial activity by disrupting bacterial cell function. This is achieved through interactions with bacterial enzymes and proteins, leading to the inhibition of essential metabolic processes .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory mediators .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeMechanism of ActionReference
AnticancerInhibition of telomerase and topoisomerase; induces apoptosis via caspase activation
AntimicrobialDisruption of bacterial enzyme functions
Anti-inflammatoryInhibition of COX enzymes

Case Studies

Several studies have investigated the biological activity of similar oxadiazole derivatives:

  • Cytotoxicity Studies : In one study involving various 1,3,4-oxadiazole derivatives tested on human lung cancer (A549) and glioma (C6) cell lines, certain compounds exhibited IC50 values as low as 0.14 μM, indicating strong cytotoxic effects .
  • Antimicrobial Testing : Research has shown that oxadiazole derivatives can effectively inhibit the growth of several bacterial strains. For instance, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions. Subsequent functionalization with 3-methanesulfonylphenyl and naphthylacetamide groups requires coupling agents like EDCI/HOBt or copper-catalyzed cross-coupling. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Validation : Confirm intermediate purity using TLC and final product identity via 1H^1H/13C^{13}C-NMR and HRMS .

Q. How can structural characterization of this compound be rigorously validated?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the methanesulfonyl group (δ\delta ~3.0–3.3 ppm for SO2CH3\text{SO}_2\text{CH}_3), naphthalene protons (δ\delta 7.2–8.5 ppm), and oxadiazole ring protons (δ\delta 8.0–8.3 ppm) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • IR Spectroscopy : Identify carbonyl (νC=O\nu_{\text{C=O}} ~1670–1700 cm1^{-1}) and sulfonyl (νSO2\nu_{\text{SO}_2} ~1150–1350 cm1^{-1}) stretches .

Q. What solvents and reaction conditions minimize side products during synthesis?

  • Best Practices : Use anhydrous solvents (DMF, THF) under inert atmospheres (N2_2/Ar) to prevent hydrolysis. Optimize coupling reactions at 0–5°C to suppress undesired acylation or oxidation. For cyclization steps, employ catalytic p-toluenesulfonic acid (PTSA) at 80–100°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like lipoxygenase or kinases). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the naphthalene group .
    • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Stereochemical Assignments : Employ NOESY/ROESY to identify spatial proximity between protons (e.g., naphthalene and oxadiazole groups) .
    • Cross-Validation : Confirm assignments via 15N^{15}N-HMBC for oxadiazole nitrogen connectivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Design Modifications :

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility while retaining the oxadiazole core.
  • Metabolic Stability : Replace labile groups (e.g., methyl sulfonyl with trifluoromethyl sulfonyl) to reduce CYP450-mediated degradation .
    • Assays : Perform microsomal stability tests and logP measurements (HPLC) to guide structural refinements .

Q. How does the methanesulfonyl group influence bioactivity compared to analogs with other sulfonyl substituents?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The SO2CH3\text{SO}_2\text{CH}_3 group enhances electrophilicity of the oxadiazole ring, improving interactions with nucleophilic enzyme residues.
  • Comparative Studies : Synthesize analogs with SO2CF3\text{SO}_2\text{CF}_3, SO2Ph\text{SO}_2\text{Ph}, or SO2NH2\text{SO}_2\text{NH}_2 and evaluate IC50_{50} shifts in enzyme inhibition assays .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

  • Framework :

Core Modifications : Vary the oxadiazole substituents (e.g., phenyl vs. pyridyl).

Side-Chain Variations : Test acetamide replacements (e.g., propionamide or sulfonamide).

Bioisosteres : Replace naphthalene with indole or biphenyl groups.

  • Data Analysis : Use ANOVA or PCA to correlate structural features with activity trends .

Q. What crystallization conditions yield high-quality X-ray diffraction data?

  • Protocol : Slow evaporation from DMSO/water (1:4) at 4°C. Use SHELXL for refinement, focusing on resolving disorder in the methanesulfonyl group .
  • Metrics : Aim for R-factor <0.05 and resolution <1.0 Å .

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